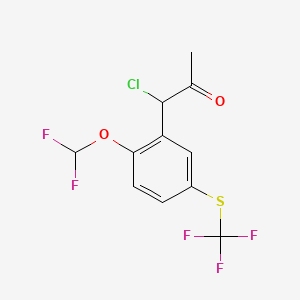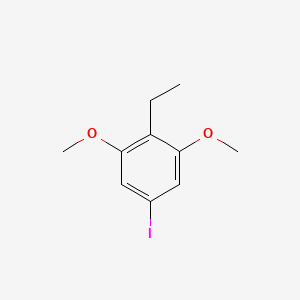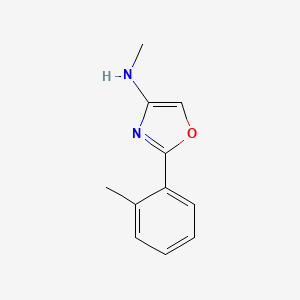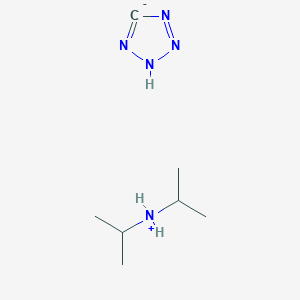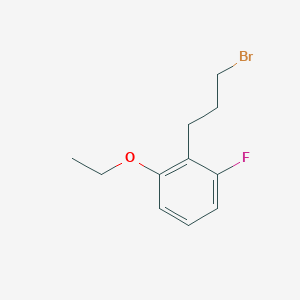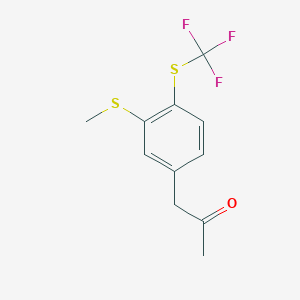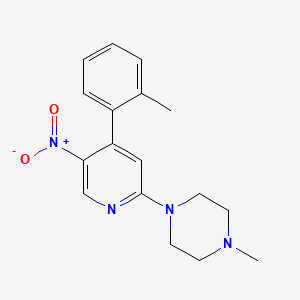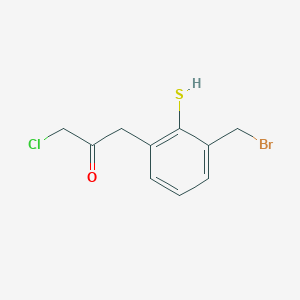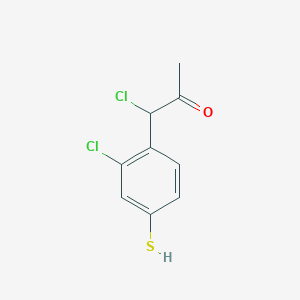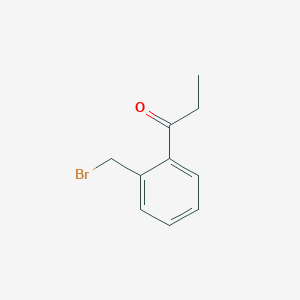
2-(2,3-Difluorophenyl)pyrimidine-5-carboxaldehyde
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(2,3-Difluorophenyl)pyrimidine-5-carboxaldehyde is a chemical compound with the molecular formula C11H6F2N2O. It is a derivative of pyrimidine, a heterocyclic aromatic organic compound similar to pyridine. The presence of fluorine atoms in the phenyl ring imparts unique chemical properties to this compound, making it of interest in various scientific fields.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,3-Difluorophenyl)pyrimidine-5-carboxaldehyde typically involves the reaction of 2,3-difluorobenzaldehyde with a pyrimidine derivative under specific conditions. One common method includes the use of a base such as sodium hydride in an aprotic solvent like dimethylformamide (DMF) to facilitate the nucleophilic substitution reaction .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented in the literature. large-scale synthesis would likely involve optimization of the reaction conditions mentioned above to maximize yield and purity. This could include the use of continuous flow reactors and automated synthesis systems to ensure consistent production quality.
化学反应分析
Types of Reactions
2-(2,3-Difluorophenyl)pyrimidine-5-carboxaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Sodium hydride in DMF for nucleophilic aromatic substitution.
Major Products Formed
Oxidation: 2-(2,3-Difluorophenyl)pyrimidine-5-carboxylic acid.
Reduction: 2-(2,3-Difluorophenyl)pyrimidine-5-methanol.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学研究应用
2-(2,3-Difluorophenyl)pyrimidine-5-carboxaldehyde has several applications in scientific research:
作用机制
The mechanism of action of 2-(2,3-Difluorophenyl)pyrimidine-5-carboxaldehyde is not well-documented. its biological activity is likely related to its ability to interact with specific molecular targets, such as enzymes or receptors, through its functional groups. The presence of fluorine atoms can enhance binding affinity and selectivity for these targets, potentially leading to more effective therapeutic agents .
相似化合物的比较
Similar Compounds
2-(2,3-Difluorophenyl)pyridine-5-carboxaldehyde: Similar structure but with a pyridine ring instead of a pyrimidine ring.
2-(2,3-Difluorophenyl)quinoline-5-carboxaldehyde: Contains a quinoline ring, which is a fused bicyclic structure.
2-(2,3-Difluorophenyl)benzaldehyde: Lacks the pyrimidine ring, making it less versatile in certain chemical reactions.
Uniqueness
2-(2,3-Difluorophenyl)pyrimidine-5-carboxaldehyde is unique due to the combination of the pyrimidine ring and the difluorophenyl group. This structure provides a balance of stability and reactivity, making it suitable for various applications in research and industry. The presence of fluorine atoms also enhances its chemical properties, such as increased lipophilicity and metabolic stability .
属性
分子式 |
C11H6F2N2O |
|---|---|
分子量 |
220.17 g/mol |
IUPAC 名称 |
2-(2,3-difluorophenyl)pyrimidine-5-carbaldehyde |
InChI |
InChI=1S/C11H6F2N2O/c12-9-3-1-2-8(10(9)13)11-14-4-7(6-16)5-15-11/h1-6H |
InChI 键 |
UUAGBQGTHSJCAY-UHFFFAOYSA-N |
规范 SMILES |
C1=CC(=C(C(=C1)F)F)C2=NC=C(C=N2)C=O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


